1,4-Bis(4-chlorophenyl)-N~2~-(4-ethylphenyl)-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide
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Overview
Description
1,4-Bis(4-chlorophenyl)-N~2~-(4-ethylphenyl)-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and a diazacyclopenta[CD]azulene core
Preparation Methods
The synthesis of 1,4-Bis(4-chlorophenyl)-N~2~-(4-ethylphenyl)-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the diazacyclopenta[CD]azulene core, followed by the introduction of the chlorophenyl and ethylphenyl groups through substitution reactions. The final step involves the formation of the carbothioamide group under specific reaction conditions, such as the use of thionyl chloride or other sulfur-containing reagents.
Chemical Reactions Analysis
1,4-Bis(4-chlorophenyl)-N~2~-(4-ethylphenyl)-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.
Hydrolysis: The carbothioamide group can be hydrolyzed under acidic or basic conditions to yield corresponding amides or carboxylic acids.
Scientific Research Applications
1,4-Bis(4-chlorophenyl)-N~2~-(4-ethylphenyl)-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may interact with specific biological targets.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1,4-Bis(4-chlorophenyl)-N~2~-(4-ethylphenyl)-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
1,4-Bis(4-chlorophenyl)-N~2~-(4-ethylphenyl)-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide can be compared to other similar compounds, such as:
1,1-Dichloro-2,2-bis(4-chlorophenyl)ethane: This compound shares some structural similarities but differs in its functional groups and overall reactivity.
2-[(4-Chloroanilino)methyl]-N,4-bis(4-chlorophenyl)-5,6,7,8-tetrahydro-1,2A,8A-triazacyclopenta[CD]azulene-3-carboxamide:
1,1-Bis(4-chlorophenyl)-1,2,2,2-tetrachloroethane: This compound has a similar chlorophenyl group but a different core structure and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups and core structure, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C31H27Cl2N3S |
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Molecular Weight |
544.5 g/mol |
IUPAC Name |
2,6-bis(4-chlorophenyl)-N-(4-ethylphenyl)-1,4-diazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene-5-carbothioamide |
InChI |
InChI=1S/C31H27Cl2N3S/c1-2-20-6-16-25(17-7-20)34-30(37)29-28(22-10-14-24(33)15-11-22)26-5-3-4-18-35-27(19-36(29)31(26)35)21-8-12-23(32)13-9-21/h6-17,19H,2-5,18H2,1H3,(H,34,37) |
InChI Key |
OCJYVEPPPGKFKD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=S)C2=C(C3=C4N2C=C(N4CCCC3)C5=CC=C(C=C5)Cl)C6=CC=C(C=C6)Cl |
Origin of Product |
United States |
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